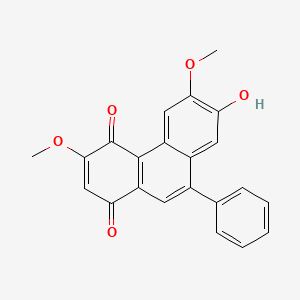
6-nitro-2-propyl-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-nitro-2-propyl-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
準備方法
The synthesis of 6-nitro-2-propyl-1H-quinazolin-4-one typically involves the nitration of a quinazolinone precursor. One common method is the nitration of 2-propyl-1H-quinazolin-4-one using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
6-nitro-2-propyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include 6-amino-2-propyl-1H-quinazolin-4-one and 6-carboxy-2-propyl-1H-quinazolin-4-one .
科学的研究の応用
作用機序
The mechanism of action of 6-nitro-2-propyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
類似化合物との比較
6-nitro-2-propyl-1H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
2-methyl-4H-quinazolin-4-one: Known for its anticancer and anti-inflammatory properties.
6-amino-2-propyl-1H-quinazolin-4-one: A reduction product of this compound with potential antimicrobial activity.
2,3-disubstituted quinazolinones: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives .
特性
IUPAC Name |
6-nitro-2-propyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-3-10-12-9-5-4-7(14(16)17)6-8(9)11(15)13-10/h4-6H,2-3H2,1H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVKIDNFZIWZGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,12-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12-heptaen-14-one](/img/structure/B8117155.png)


![12H-Benzofuro[2,3-a]carbazole](/img/structure/B8117167.png)

![5-Chloro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8117182.png)
![methyl (E)-5-(4-bromophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoate](/img/structure/B8117190.png)

![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)




